4-(4-methylbenzyl)-N-[(E)-(4-nitrophenyl)methylidene]-1-piperazinamine
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Overview
Description
4-(4-methylbenzyl)-N-[(E)-(4-nitrophenyl)methylidene]-1-piperazinamine is a complex organic compound that features a piperazine ring substituted with a 4-methylbenzyl group and a 4-nitrophenylmethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methylbenzyl)-N-[(E)-(4-nitrophenyl)methylidene]-1-piperazinamine typically involves the following steps:
Formation of the piperazine core: This can be achieved by reacting ethylenediamine with diethylene glycol in the presence of a dehydrating agent.
Substitution with 4-methylbenzyl group: The piperazine core is then reacted with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide to form the 4-methylbenzyl-substituted piperazine.
Formation of the imine: The final step involves the condensation of the 4-methylbenzyl-substituted piperazine with 4-nitrobenzaldehyde under acidic conditions to form the imine linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the 4-methylbenzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: 4-(4-methylbenzyl)-N-[(E)-(4-aminophenyl)methylidene]-1-piperazinamine.
Substitution: Various alkyl or acyl-substituted derivatives.
Scientific Research Applications
4-(4-methylbenzyl)-N-[(E)-(4-nitrophenyl)methylidene]-1-piperazinamine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting the central nervous system.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of piperazine derivatives with biological targets.
Mechanism of Action
The mechanism of action of 4-(4-methylbenzyl)-N-[(E)-(4-nitrophenyl)methylidene]-1-piperazinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
4-(4-methylbenzyl)-N-[(E)-(4-aminophenyl)methylidene]-1-piperazinamine: This compound is similar but features an amine group instead of a nitro group.
4-(4-methylbenzyl)-N-[(E)-(4-fluorophenyl)methylidene]-1-piperazinamine: This compound has a fluorine atom instead of a nitro group.
Uniqueness
4-(4-methylbenzyl)-N-[(E)-(4-nitrophenyl)methylidene]-1-piperazinamine is unique due to the presence of both a nitrophenyl group and a piperazine ring, which confer specific electronic and steric properties that can be exploited in various applications.
Properties
Molecular Formula |
C19H22N4O2 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
(E)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C19H22N4O2/c1-16-2-4-18(5-3-16)15-21-10-12-22(13-11-21)20-14-17-6-8-19(9-7-17)23(24)25/h2-9,14H,10-13,15H2,1H3/b20-14+ |
InChI Key |
DMNHFELRKXRCRA-XSFVSMFZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)/N=C/C3=CC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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